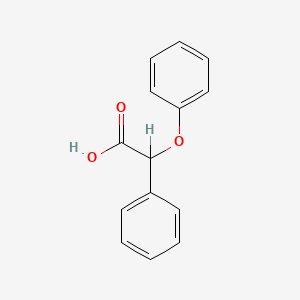

2-Phenoxy-2-phenylacetic acid

Description

Significance of Aryloxyacetic Acid Scaffolds in Organic Chemistry

The aryloxyacetic acid scaffold is a prominent structural motif in organic chemistry, recognized for its utility in the synthesis of compounds with diverse applications. tandfonline.com Historically, this scaffold is a key component of ethacrynic acid, a potent loop diuretic, which spurred considerable research into its biological activities. tandfonline.com More recently, scientific interest has expanded to explore the antimicrobial potential of aryloxyacetic acid derivatives. tandfonline.com

This structural framework is also leveraged in agrochemistry. A series of aryloxyacetic acid derivatives have been designed and synthesized to act as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a validated target for herbicides. scispace.com, researchgate.net

In medicinal chemistry, the aryloxyacetic acid backbone is a foundational element for developing novel therapeutic agents. It is used to construct molecules targeting multiple biological pathways. nih.gov For instance, new phenoxy acetic acid derivatives have been synthesized as selective cyclooxygenase-2 (COX-2) inhibitors, which are significant targets for anti-inflammatory therapies. mdpi.com Furthermore, substituted aryloxyacetic acids serve as starting materials for creating heterocyclic compounds, such as 1,3,4-oxadiazole (B1194373) derivatives, which have been investigated for their potential therapeutic properties. bohrium.com The versatility of the aryloxyacetic acid scaffold makes it a valuable tool for chemists in designing and synthesizing functionally diverse molecules.

| Research Area for Aryloxyacetic Acid Derivatives | Example Application/Target | Reference(s) |

| Medicinal Chemistry | Diuretics (e.g., Ethacrynic acid) | tandfonline.com |

| Antimicrobial Agents | tandfonline.com | |

| Selective COX-2 Inhibitors | mdpi.com | |

| Multi-target Therapeutic Agents | nih.gov | |

| Agrochemistry | Herbicides (HPPD Inhibitors) | scispace.com, researchgate.net |

| Synthetic Chemistry | Precursors for Heterocyclic Compounds | bohrium.com |

Historical Context of Phenylacetic Acid Derivatives in Academic Inquiry

Phenylacetic acid (PAA) and its derivatives have a long and notable history in scientific research. PAA was identified as a natural auxin, a class of plant hormones, and was the subject of significant research in the 1980s for its bioactivity and widespread presence in the plant kingdom. nih.gov, researchgate.net Although interest temporarily waned in favor of the more potent auxin, indole-3-acetic acid (IAA), recent studies have revived investigations into PAA's unique biological role and homeostasis in plants. nih.gov, nih.gov

Beyond plant biology, phenylacetic acid derivatives are foundational structures in the pharmaceutical industry. researchgate.net They form the core scaffold of several widely used non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen (B1674241) and naproxen. researchgate.net The historical importance of this class of compounds is further underscored by early research, dating back to the 1940s, which investigated the effect of phenylacetic acid derivatives on the production of different types of penicillin by the fungus Penicillium chrysogenum. acs.org

The chemical reactivity of phenylacetic acid and its analogues has also been a subject of academic inquiry. Studies have explored their behavior in various chemical transformations, such as the Schmidt reaction, where treatment with sodium azide (B81097) can lead to a variety of products depending on the specific structure of the starting material. rsc.org PAA is also known to be a catabolite of phenylalanine in humans and many other organisms. wikipedia.org This rich history across botany, microbiology, and pharmaceutical chemistry highlights the enduring importance of the phenylacetic acid framework in scientific discovery. nih.gov, researchgate.net

Current Research Landscape and Emerging Trends for 2-Phenoxy-2-phenylacetic Acid

In the contemporary research landscape, this compound is primarily valued as a versatile chemical intermediate for the synthesis of novel compounds. solubilityofthings.com The current trend moves beyond studying the compound in isolation and focuses on utilizing its unique structure, which combines features of both phenylacetic and aryloxyacetic acids, as a building block for targeted drug design. solubilityofthings.com

Research in this area often involves modifying the core structure of this compound to create derivatives with enhanced or specific biological activities. For example, it is studied for its potential role as a precursor in the development of new anti-inflammatory and analgesic agents. solubilityofthings.com This aligns with the broader trend of synthesizing focused libraries of aryloxyacetic acid derivatives to explore their therapeutic potential, such as selective COX-2 inhibitors for treating inflammation. tandfonline.com, mdpi.com

The bacterial phenylacetic acid (PAA) catabolic pathway, which involves the breakdown of aromatic compounds, is another area of active research. frontiersin.org Understanding how microbes metabolize PAA and its derivatives can have implications for bioremediation and understanding bacterial pathogenesis. frontiersin.org While not the primary focus, the study of compounds like this compound contributes to the broader knowledge base of how such molecules interact with biological systems. The emerging trend is to use this and similar scaffolds to construct molecules with high specificity for biological targets, thereby advancing the development of new functional materials and potential therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

2-phenoxy-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-14(16)13(11-7-3-1-4-8-11)17-12-9-5-2-6-10-12/h1-10,13H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABUKMOCUMIPDHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70953256 | |

| Record name | Phenoxy(phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70953256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3117-38-2 | |

| Record name | α-Phenoxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3117-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, phenoxyphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003117382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenoxy(phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70953256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenoxy-2-phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Phenoxy 2 Phenylacetic Acid and Its Analogues

Classical Synthesis Routes to 2-Phenoxy-2-phenylacetic Acid

Traditional methods for synthesizing this compound and its analogues rely on well-established, fundamental organic reactions. These routes, while effective, often involve multiple steps and stoichiometric reagents.

Esterification and Saponification Strategies

A common classical approach involves the formation of an ether linkage with a precursor ester, followed by hydrolysis (saponification) to yield the final carboxylic acid. This strategy often begins with mandelic acid or its derivatives, which already possess the 2-hydroxy-2-phenylacetic acid core structure. The hydroxyl group can be deprotonated to act as a nucleophile, or more commonly, the synthesis starts from an ester of mandelic acid.

The synthesis can proceed via the Williamson ether synthesis, where an alkali salt of a mandelic acid ester reacts with a phenoxide precursor. Alternatively, a key intermediate, a 2-(phenoxy)-2-phenylacetate ester, is first synthesized. This ester is then subjected to saponification, typically by heating with a strong base like potassium hydroxide (B78521) (KOH) in an alcoholic solvent or water, followed by acidification to yield the desired this compound. chemicalbook.com For instance, the synthesis of the analogue [2-(4-chloro-phenoxy)-phenyl]-acetic acid involves the hydrolysis of its corresponding methyl ester using KOH in methanol, followed by acidification with hydrochloric acid to precipitate the final product with a high yield of 87%. chemicalbook.com

The general two-step sequence is:

Ester Formation/Ether Synthesis: Creating the precursor ester, such as methyl 2-phenoxy-2-phenylacetate.

Saponification: Hydrolyzing the ester to the carboxylic acid.

| Starting Material | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| [2-(4-chloro-phenoxy)-phenyl]-acetic acid methyl ester | 1. KOH, Methanol 2. HCl (1M) | 1. Heat at 60 °C for 3 h 2. Adjust pH to 1 | [2-(4-chloro-phenoxy)-phenyl]-acetic acid | 87% |

Halogenation and Substitution Pathways

Another robust classical method involves a two-step process starting from phenylacetic acid. The first step is the halogenation at the alpha-carbon (the carbon adjacent to the carboxyl group), followed by a nucleophilic substitution reaction.

α-Halogenation: Phenylacetic acid is first converted to 2-bromo-2-phenylacetic acid. This is typically achieved using a brominating agent like N-Bromosuccinimide (NBS) with a radical initiator such as 2,2'-azobis(isobutyronitrile) (AIBN) in a solvent like carbon tetrachloride, yielding the brominated product in high yield (e.g., 95%). chemicalbook.com

Nucleophilic Substitution: The resulting 2-bromo-2-phenylacetic acid is then treated with a phenoxide salt (e.g., sodium phenoxide). The phenoxide ion acts as a nucleophile, displacing the bromide ion to form the C-O ether bond, thus yielding this compound.

This pathway is versatile, allowing for the synthesis of a wide range of analogues by simply varying the substituted phenoxide used in the second step.

| Starting Material | Reagents | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 2-phenylacetic acid | N-Bromosuccinimide (NBS), 2,2'-azobis(isobutyronitrile) (AIBN) | Carbon tetrachloride | 77 °C, 2 h | 2-bromo-2-phenylacetic acid | 95% |

Modern and Green Chemistry Approaches in Synthesis

Recent advancements in synthetic chemistry have focused on developing more efficient, atom-economical, and environmentally friendly methods. These include catalytic reactions and the use of alternative energy sources.

Catalytic Reactions for C-O Bond Formation

Modern cross-coupling reactions provide powerful tools for forming the critical C-O bond in this compound.

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol (B47542). wikipedia.orgorganic-chemistry.org Traditionally, this reaction requires harsh conditions, including high temperatures (often over 200°C) and stoichiometric amounts of copper. byjus.com However, modern modifications use soluble copper catalysts with ligands, allowing for milder conditions. For example, the synthesis of Fenclofenac, a dichlorinated analogue, utilizes a copper(I) bromide-dimethyl sulfide (B99878) complex (CuBr·SMe₂) with cesium carbonate as a base in acetonitrile. aliyuncs.com

Palladium-Catalyzed C-H Activation: A more advanced strategy involves the palladium-catalyzed activation of a C-H bond on the phenyl ring of a phenylacetic acid derivative, followed by intramolecular C-O bond formation. nih.gov While often used to form cyclic structures like benzofuranones, this technology represents the forefront of C-O bond-forming methodology. nih.govacs.org These reactions can proceed through a Pd(II)/Pd(IV) catalytic cycle and offer high regioselectivity. acs.org

| Method | Catalyst System Example | Key Features | Typical Conditions |

|---|---|---|---|

| Ullmann Condensation (Modern) | CuBr·SMe₂, Pyridine, Cs₂CO₃ aliyuncs.com | Forms intermolecular C-O bond; good for diaryl ethers. | 150 °C (Microwave) aliyuncs.com |

| Pd-Catalyzed C-H Activation | Pd(OAc)₂, Boc-Val-OH (ligand) nih.gov | Forms intramolecular C-O bond; high regioselectivity. | 80 °C nih.gov |

Microwave-Assisted and Solvent-Free Methods

In line with the principles of green chemistry, alternative energy sources like microwave irradiation and solvent-free conditions are being employed to synthesize phenoxyacetic acid derivatives.

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times from hours to minutes and often improves product yields. nih.govacs.org The Ullmann condensation for preparing Fenclofenac, for example, was completed in 30 minutes under microwave irradiation at 150°C, a significant improvement over conventional heating methods. aliyuncs.com Similarly, substituted 2-phenoxybenzoic acids have been synthesized in high yields and short reaction times using microwave irradiation in dry media. researchgate.net

Solvent-Free and Infrared Irradiation Methods: Syntheses can be made even greener by eliminating solvents. The synthesis of various carboxylic acids and amides, including phenoxyacetic acid derivatives, has been successfully performed without solvents, sometimes using infrared irradiation as an energy source. scirp.orgscirp.org These methods offer advantages such as faster heating, shorter reaction times compared to conventional methods, simplified work-up procedures, and reduced chemical waste. scirp.org

| Method | Reaction Time | Yield Range |

|---|---|---|

| Conventional Heating | 5-8 hours | 68-79% |

| Microwave Irradiation | 6-10 minutes | 80-90% |

Biocatalytic Synthesis of Phenylacetic Acid Derivatives

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations, offering high selectivity and mild reaction conditions. While direct biocatalytic synthesis of this compound is not widely reported, enzymes are used to produce key precursors and analogues.

Enzymatic Cascades for Phenylacetic Acid (PAA): Phenylacetic acid, the core backbone, can be produced sustainably from renewable feedstocks. Enzymatic cascades using recombinant E. coli have been developed to convert L-phenylalanine into PAA with conversions greater than 99%. nih.gov

Fungal Biotransformations: Filamentous fungi have been shown to possess oxidoreductase enzymes capable of transforming phenoxyacetic acid. Strains of Syncephalastrum racemosum can completely reduce phenoxyacetic acid to 2-phenoxyethanol. aidic.it This demonstrates the potential of microorganisms to modify the carboxylic acid functional group under mild, aqueous conditions.

Enzymes for Chiral Synthesis: Arylmalonate decarboxylase (AMDase) from bacteria like Bordetella bronchiseptica can be used for the asymmetric synthesis of α-aryl carboxylic acids from prochiral malonic acids, offering a route to optically pure analogues. frontiersin.org Lipases are also widely used for the kinetic resolution of racemic mixtures of phenylacetic acid derivatives. researchgate.net

| Biocatalyst | Substrate | Product | Key Finding |

|---|---|---|---|

| Recombinant E. coli (enzymatic cascade) nih.gov | L-phenylalanine | Phenylacetic acid (PAA) | >99% conversion achieved in a one-pot reaction. |

| Syncephalastrum racemosum (whole cells) aidic.it | Phenoxyacetic acid | 2-Phenoxyethanol | Complete reduction of the carboxylic acid group. |

| Arylmalonate Decarboxylase (AMDase) frontiersin.org | α-phenylmalonic acid | (R)- or (S)-phenylacetic acid | Enantioselective decarboxylation for chiral synthesis. |

Enantioselective Synthesis of Chiral this compound

Creating specific enantiomers of this compound requires stereocontrolled synthetic methods. The primary approaches involve the use of asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction towards the desired stereoisomer, and the use of chiral auxiliaries, which are temporarily attached to the molecule to guide its transformation.

Asymmetric catalysis represents a powerful and efficient method for synthesizing enantiomerically enriched α-aryloxy carboxylic acids. A prominent strategy is the asymmetric hydrogenation of prochiral α-aryloxy α,β-unsaturated acids. This method provides direct access to the chiral saturated acid products with high optical purity. acs.org

Ruthenium and Iridium-based complexes are among the most effective catalysts for this transformation. For instance, ruthenium diacetate complexes ligated with chiral spirobifluorene diphosphine (SFDP) ligands have demonstrated high activity and excellent enantioselectivities (up to 95% ee) in the hydrogenation of α-aryloxybutenoic acids. researchgate.net Similarly, iridium-catalyzed hydrogenations using chiral spiro phosphino-oxazoline ligands can produce various α-aryloxy substituted carboxylic acids with extremely high enantioselectivities, often exceeding 99% ee, under mild conditions. researchgate.net The reaction typically involves dissolving the unsaturated acid substrate in a solvent like methanol, adding the chiral catalyst, and proceeding with hydrogenation in the presence of an amine base. acs.org

The choice of catalyst, ligand, and reaction conditions can be tailored to accommodate a variety of substitution patterns on the aromatic rings of the substrate. acs.org

Table 1: Examples of Asymmetric Hydrogenation for α-Aryloxy Acid Synthesis

| Catalyst System | Substrate | Enantiomeric Excess (ee) | Conversion/Yield | Reference |

|---|---|---|---|---|

| [(p-cymene)RuCl₂]₂ with para-methyl substituted SFDP ligand | α-Phenoxybutenoic acid | up to 95% | 89-93% yield | researchgate.net |

| Iridium complex with chiral spiro phosphino-oxazoline ligand | α-Aryloxy-substituted α,β-unsaturated carboxylic acids | up to 99.8% | High reactivity (TON up to 10,000) | researchgate.net |

| (Bisphosphine)ruthenium precatalysts | α-Phenoxybutenoic acid | High | >99% conversion | acs.org |

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy has been widely applied in asymmetric synthesis. wikipedia.orgtcichemicals.com

For the synthesis of chiral α-substituted carboxylic acids, oxazolidinone auxiliaries, popularized by David A. Evans, are frequently used. wikipedia.orgnih.gov The substrate is first converted into an N-acyloxazolidinone. The steric bulk of the oxazolidinone then directs the approach of incoming reagents, such as electrophiles, to one face of the enolate, leading to a diastereoselective alkylation or acylation. wikipedia.orgresearchgate.net Subsequent hydrolysis removes the auxiliary to reveal the chiral carboxylic acid. wikipedia.org

Another innovative approach involves the use of chiral lithium amides as "traceless" auxiliaries. In this method, a racemic arylacetic acid is deprotonated with a chiral lithium amide base to form a diastereomeric mixture of lithium enolates. One of these diastereomers reacts preferentially with an electrophile, leading to the formation of the alkylated product with high enantioselectivity. The chiral amine can then be recovered by a simple acid extraction. nih.gov Other auxiliaries, such as trans-2-phenylcyclohexanol and pseudoephedrine, have also been employed in various asymmetric syntheses to achieve high levels of stereocontrol. wikipedia.org

Synthesis of Structural Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is crucial for investigating structure-activity relationships (SAR) and developing compounds with tailored properties. mdpi.com This typically involves introducing substituents onto the aromatic rings or chemically modifying the carboxylic acid functional group.

Substituents can be introduced onto the phenyl or phenoxy rings to modulate the electronic, steric, and lipophilic properties of the molecule. This is often achieved by starting with appropriately substituted precursors, such as substituted phenols or substituted phenylacetic acids.

Table 2: Examples of Synthesized Analogues with Aromatic Substitutions

| Substituent(s) & Position | Resulting Analogue Name | Reference |

|---|---|---|

| 2,4-Dichloro on phenoxy ring | [2-(2,4-Dichlorophenoxy)phenyl]acetic acid (Fenclofenac) | nih.gov |

| 2,3,5,6-Tetrachloro on phenoxy ring | [2-(2,3,5,6-Tetrachlorophenoxy)phenyl]acetic acid | nih.gov |

| 4-Chloro on phenyl ring, 2-fluoro on phenoxy ring | 2-(4-Chloro-2-(2-fluorophenoxy)phenyl)acetic acid | researchgate.net |

| 4-Bromo on phenoxy ring | 2-(4-Bromophenoxy)-2-phenylacetic acid derivative | mdpi.com |

| Methyl or Methoxy on phenyl ring | Derivatives of (substituted phenyl isoxazol phenoxy) acetic acid | researchgate.net |

| 4-Formyl on phenoxy ring | 2-(4-Formylphenoxy)-2-phenylacetic acid | keyorganics.net |

The carboxylic acid group of this compound is a versatile handle for chemical modification, allowing for the synthesis of a wide array of derivatives such as esters, amides, and hydrazides. google.com

These transformations typically begin with the activation of the carboxylic acid, for example, by converting it to an acid chloride using a reagent like thionyl chloride. This activated intermediate can then readily react with various nucleophiles.

Amides: Reaction with an amine, such as aniline, yields the corresponding N-substituted amide derivative (an acetamide).

Esters: Reaction with an alcohol produces an ester. google.com

Thioesters: Reaction with a thiol yields a thioester. google.com

Hydrazides: Condensation with hydrazine (B178648) or its derivatives can form hydrazides, which can be further reacted with aldehydes to create N-arylidene hydrazides. researchgate.net

These derivatization strategies are fundamental in medicinal chemistry for creating prodrugs or new chemical entities with altered solubility, stability, and biological target interactions.

Table 3: Examples of Carboxylic Acid Functionalization

| Reaction Type | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|

| Amidation | Thionyl chloride, Aniline | Amide (Acetamide) | |

| Esterification | Carboxylic acid activation, Alcohol | Ester | google.com |

| Hydrazide Formation | Conversion to ester, then reaction with Hydrazine hydrate | Hydrazide | researchgate.net |

| Cross-Ketonization | Another carboxylic acid, Metallaphotoredox catalysis | Ketone | nih.gov |

Chemical Reactivity and Transformation Pathways of 2 Phenoxy 2 Phenylacetic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is the most reactive site in the molecule for many common organic transformations. Its acidic proton and electrophilic carbonyl carbon are central to its reactivity.

2-Phenoxy-2-phenylacetic acid readily undergoes esterification with alcohols and amidation with amines, typically requiring acid or coupling agent catalysis. These reactions proceed via nucleophilic acyl substitution at the carbonyl carbon of the carboxylic acid.

Esterification: The formation of esters from this compound can be achieved by reacting it with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. Alternatively, milder conditions can be employed using coupling agents that activate the carboxylic acid. The reaction of phenylacetic acid with p-cresol (B1678582) using metal cation-exchanged montmorillonite (B579905) nanoclay catalysts has been reported to yield p-cresyl phenyl acetate (B1210297) nih.gov. A study on the esterification of phenylacetic acid with various hydroxylated derivatives in the absence of organic solvents found that heterogeneous catalysts like Amberlyst-15 can provide high yields of the corresponding esters researchgate.net. These methods are generally applicable to this compound.

Amidation: The synthesis of amides from this compound involves its reaction with a primary or secondary amine. Direct amidation can be challenging due to the formation of ammonium (B1175870) carboxylate salts. Therefore, the carboxylic acid is often activated first. Common methods include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or the conversion of the carboxylic acid to a more reactive acyl chloride. A study has described an eco-friendly and efficient direct amidation of phenylacetic acid derivatives with benzylamine (B48309) derivatives in the presence of NiCl2 as a catalyst, achieving moderate to excellent yields nih.gov. Another novel metal-free system using I2/TBHP has been developed for the amidation of anilines with various acids, including phenoxyacetic acid sci-hub.se.

Below is an interactive data table summarizing representative esterification and amidation reactions of phenylacetic acid derivatives, which are analogous to those of this compound.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield (%) |

| Phenylacetic acid | p-Cresol | Al³⁺-montmorillonite | p-Cresyl phenyl acetate | High |

| Phenylacetic acid | Glycerol | Amberlyst-15 | 2,3-dihydroxypropyl 2-phenylacetate | ~80 |

| Phenylacetic acid | Benzylamine | NiCl₂ | N-benzyl-2-phenylacetamide | up to 99.2 |

| Phenoxyacetic acid | Aniline | I₂/TBHP | 2-phenoxy-N-phenylacetamide | 61 |

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 2-phenoxy-2-phenylethanol. This transformation requires strong reducing agents due to the low electrophilicity of the carboxylate carbon.

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction. It is a potent source of hydride ions (H⁻) and effectively reduces carboxylic acids to primary alcohols masterorganicchemistry.comchemguide.co.uklibretexts.orglibretexts.org. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide chemguide.co.uk. It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids libretexts.orglibretexts.org. The reduction proceeds through an aldehyde intermediate, which is immediately further reduced to the alcohol and cannot be isolated libretexts.org.

The general transformation is as follows: C₆H₅CH(OC₆H₅)COOH + [H] → C₆H₅CH(OC₆H₅)CH₂OH

While specific literature on the reduction of this compound is sparse, the well-established reactivity of LiAlH₄ with carboxylic acids provides a reliable pathway for the synthesis of 2-phenoxy-2-phenylethanol.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on Aromatic Rings

The two aromatic rings of this compound, the phenyl group and the phenoxy group, can potentially undergo electrophilic and nucleophilic aromatic substitution reactions. The regioselectivity of these reactions is governed by the electronic effects of the substituents on each ring.

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on an aromatic ring. The rate and position of this substitution are influenced by the existing substituents on the ring wikipedia.org.

Phenyl Ring: The phenyl ring is substituted with a -CH(OPh)COOH group. The α-phenoxyacetic acid group is generally considered to be deactivating and meta-directing for electrophilic aromatic substitution due to the electron-withdrawing inductive effect of the carboxylic acid and the ether oxygen.

Phenoxy Ring: The phenoxy ring is substituted with an -OCH(Ph)COOH group. The ether oxygen is an activating group and an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate (arenium ion) formed during the substitution chemistrytalk.org. This resonance effect generally outweighs the deactivating inductive effect of the oxygen.

Therefore, electrophilic substitution is more likely to occur on the activated phenoxy ring at the ortho and para positions relative to the ether linkage.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution involves the replacement of a good leaving group (like a halide) on an aromatic ring by a nucleophile. This reaction is generally facilitated by the presence of strong electron-withdrawing groups at the ortho and/or para positions to the leaving group wikipedia.orgmasterorganicchemistry.comlibretexts.orgopenstax.org.

Neither the phenyl nor the phenoxy ring in this compound is inherently activated for nucleophilic aromatic substitution. For such a reaction to occur, one of the rings would need to be substituted with a good leaving group and one or more potent electron-withdrawing groups, such as a nitro group wikipedia.orglibretexts.orgopenstax.org. Without such modifications, this compound is unlikely to undergo nucleophilic aromatic substitution under typical conditions.

Reaction Mechanisms and Intermediate Characterization

Understanding the mechanisms of reactions involving this compound is crucial for predicting products and optimizing reaction conditions. This includes the investigation of potential radical pathways and the possibility of pericyclic and concerted reactions.

Radical reactions involving carboxylic acids often proceed via decarboxylation to generate a radical intermediate. In the case of this compound, this would involve the loss of carbon dioxide to form a 1-phenoxy-1-phenylethyl radical.

Photolysis of phenylacetic acid and its derivatives has been shown to induce decarboxylation and the formation of radical intermediates acs.org. Similarly, oxidative decarboxylation of arylacetic acids can be achieved using various reagents and conditions, including photoredox catalysis, to generate aryl aldehydes and ketones chemrevlett.com. These studies suggest that this compound could potentially undergo radical decarboxylation under appropriate photochemical or oxidative conditions.

A study on the Schmidt reaction of phenylacetic acid and its analogues, which involves treatment with sodium azide (B81097) in sulfuric acid, reported several side reactions, including some that could involve radical intermediates. The use of a TEMPO radical scavenger was employed to investigate these pathways rsc.org. While not directly focused on this compound, these findings highlight the potential for radical-mediated transformations in related systems.

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. They include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. There is currently a lack of specific literature detailing the involvement of this compound or its simple derivatives in pericyclic reactions.

However, the structural motifs within the molecule could theoretically participate in such transformations under specific conditions. For instance, if the phenyl or phenoxy ring were part of a larger conjugated system, electrocyclic reactions might be envisioned. Similarly, sigmatropic rearrangements could potentially occur if appropriate substituents are present that allow for the migration of a sigma bond across a pi system. Given the lack of experimental evidence, any discussion of pericyclic reactions involving this compound remains speculative and would require dedicated theoretical and experimental investigation.

Cyclization and Rearrangement Processes of this compound

The reactivity of this compound and its derivatives can be influenced by the presence of the phenyl and phenoxy groups on the α-carbon. These substituents can play a significant role in directing the course of certain reactions, leading to cyclization and rearrangement products. While specific studies on the cyclization and rearrangement of this compound are not extensively documented, the behavior of analogous α-aryl carboxylic acids, such as phenylacetic acid, under certain reaction conditions can provide insights into potential transformation pathways.

Intramolecular Cyclizations to Lactam Intermediates

Intramolecular cyclization is a key reaction pathway for many α-aryl carboxylic acids, often leading to the formation of heterocyclic structures such as lactams. For instance, in the case of phenylacetic acid and its derivatives, treatment with sodium azide in a strong acid like sulfuric acid, a reaction known as the Schmidt reaction, can lead to side reactions including cyclization to a lactam. rsc.org While the primary product of the Schmidt reaction is typically an amine via decarboxylation, the reaction conditions can promote intramolecular electrophilic aromatic substitution, resulting in a lactam. rsc.org

This cyclization pathway is thought to proceed through an acylium ion or a related reactive intermediate, which can then be attacked by the nitrogen of the azide. For α-aryl carboxylic acids, the aryl group can participate in the reaction, leading to cyclization. A proposed mechanism involves the formation of a protonated oxoindole intermediate, which can then react further. rsc.org

While no specific examples of intramolecular cyclization of this compound to a lactam are provided in the available literature, the principles observed with phenylacetic acid derivatives suggest that such a transformation could be plausible under appropriate conditions. The presence of the phenoxy group might influence the electronic properties of the molecule and the stability of any intermediates, potentially affecting the yield and nature of the cyclized product.

Table 1: Examples of Intramolecular Cyclization in Phenylacetic Acid Analogs

| Starting Material | Reaction Conditions | Major Product(s) | Reference |

| Phenylacetic Acid | Sodium azide, Sulfuric acid | Benzylamine (major), Lactam intermediate (proposed) | rsc.org |

| Biphenyl-2-carboxylic acid | Sodium azide, Sulfuric acid | Phenanthridinone (a lactam) | rsc.org |

Anomalous Reaction Products and Mechanisms

In addition to lactam formation, the reactions of α-aryl carboxylic acids can yield a variety of "anomalous" products, deviating from the expected outcome. These side reactions are often mechanistic puzzles and highlight the complex reactivity of these molecules. For phenylacetic acid derivatives undergoing the Schmidt reaction, reported side reactions include sulfonation of the phenyl ring, direct amination of the phenyl ring, and elimination of side chains to yield aniline. rsc.org

The formation of these anomalous products is highly dependent on the reaction conditions and the specific structure of the starting material. For example, the electronic nature of substituents on the phenyl ring can influence the competition between the normal Schmidt reaction and side pathways like intramolecular electrophilic aromatic substitution. rsc.org

A proposed mechanism for some of these side reactions involves the cyclization to a lactam intermediate which then undergoes further cleavage and rearrangement. rsc.org The study of these anomalous reaction products is crucial for a complete understanding of the chemical behavior of α-aryl carboxylic acids and for optimizing synthetic routes to desired products.

In the context of this compound, the presence of two aryl groups (phenyl and phenoxy) at the α-position could lead to even more complex reaction pathways. The phenoxy group, in particular, could participate in intramolecular reactions, potentially leading to unique cyclized or rearranged products not observed with simple phenylacetic acid. However, without specific experimental data for this compound, these remain hypothetical pathways based on the established reactivity of related compounds.

Table 2: Anomalous Reaction Products from Phenylacetic Acid Analogs

| Starting Material | Reaction Conditions | Anomalous Product(s) | Reference |

| Phenylacetic Acid | Sodium azide, Sulfuric acid | Ortho-aminated diamine, Sulfonated products | rsc.org |

| m-Tolylacetic acid | Sodium azide, Sulfuric acid | m-Methylbenzylamine, Sulfonated product | rsc.org |

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Beyond Basic Identification

Spectroscopic techniques are fundamental in elucidating the intricate structural details of 2-Phenoxy-2-phenylacetic acid by probing the interactions of the molecule with electromagnetic radiation.

While specific experimental spectra for this compound are not widely published, its structure allows for the prediction of its NMR spectral features based on well-established principles and data from analogous compounds like phenylacetic acid and phenoxyacetic acid.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The methine proton (-CH-) attached to both the phenyl and phenoxy groups would likely appear as a singlet. The ten aromatic protons would be found in the typical downfield region, with complex multiplet patterns due to coupling and the differing electronic environments of the two rings. The carboxylic acid proton (-COOH) would present as a broad singlet, the chemical shift of which is sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on each unique carbon atom. Key expected signals include the carbonyl carbon of the carboxylic acid at the most downfield position, followed by the aromatic carbons. The methine carbon, bonded to two electronegative oxygen atoms and a phenyl group, would also be significantly downfield.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguous assignment. COSY would reveal proton-proton coupling within the aromatic rings, while HSQC would correlate each proton with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 170 - 175 | Shift is solvent-dependent. |

| Methine (-CH-) | 5.0 - 5.5 (s) | 75 - 85 | Singlet expected. |

| Phenyl Ring (-C₆H₅) | 7.2 - 7.5 (m) | 125 - 140 | Complex multiplet pattern. |

| Phenoxy Ring (-O-C₆H₅) | 6.9 - 7.4 (m) | 115 - 160 | Includes quaternary C-O carbon. |

Vibrational spectroscopy provides a molecular fingerprint by identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by characteristic absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ would be indicative of the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponds to the C=O (carbonyl) stretch. The C-O stretching vibrations for the ether linkage and the carboxylic acid would appear in the 1050-1300 cm⁻¹ region. Aromatic C=C stretching bands would be visible in the 1450-1600 cm⁻¹ range, while aromatic C-H stretching would be found just above 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy offers complementary information. While the O-H stretch is typically weak in Raman, the aromatic ring vibrations often produce strong and sharp signals, making it particularly useful for analyzing the skeletal structure of the molecule. The symmetric C=C stretching modes of the phenyl rings are expected to be prominent. The complementarity of IR and Raman is essential; vibrations that are weak or inactive in IR may be strong in Raman, and vice versa americanpharmaceuticalreview.comkurouskilab.com.

Table 2: Predicted Principal Vibrational Bands for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Functional Group |

| O-H stretch | 2500 - 3300 (very broad) | Weak | Carboxylic Acid |

| Aromatic C-H stretch | 3000 - 3100 (medium) | Strong | Phenyl/Phenoxy Rings |

| C=O stretch | 1700 - 1730 (strong) | Medium | Carboxylic Acid |

| Aromatic C=C stretch | 1450 - 1600 (variable) | Strong | Phenyl/Phenoxy Rings |

| C-O stretch | 1050 - 1300 (strong) | Medium-Weak | Ether and Carboxylic Acid |

Mass spectrometry (MS) is used to determine the molecular weight and gain structural information from the fragmentation patterns of a molecule. The molecular formula of this compound is C₁₄H₁₂O₃, corresponding to an exact mass of 228.0786 g/mol nih.gov.

Upon electron ionization (EI), the molecule would form a molecular ion (M⁺˙) at m/z = 228. The fragmentation is likely dictated by the stability of the resulting ions and neutral fragments. Key predicted fragmentation pathways include:

Loss of the carboxyl group: Cleavage of the bond adjacent to the phenyl ring can lead to the loss of a •COOH radical (45 Da), resulting in a significant peak at m/z = 183.

Formation of a benzoyl cation: Subsequent loss of CO from the [M-OH]⁺ fragment could lead to the formation of a phenoxy-phenylmethyl cation.

Loss of the phenoxy group: Cleavage of the ether bond could result in the loss of a phenoxy radical (•OC₆H₅, 93 Da) to give a fragment at m/z = 135, or the loss of phenol (B47542) (HOC₆H₅, 94 Da).

Tropylium Ion: As with many compounds containing a benzyl group, rearrangement and fragmentation can lead to the formation of the stable tropylium ion at m/z = 91.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion | Neutral Loss |

| 228 | [C₁₄H₁₂O₃]⁺˙ | (Molecular Ion) |

| 183 | [C₁₃H₁₁O]⁺ | •COOH |

| 135 | [C₈H₇O₂]⁺ | •C₆H₅O |

| 91 | [C₇H₇]⁺ | •C₇H₅O₃ |

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of its two aromatic rings. These absorptions arise from π→π* electronic transitions. Based on data for phenylacetic acid, which shows absorbance maxima around 250-270 nm, similar absorption bands are predicted for this compound nih.gov. The presence of the phenoxy group, an auxochrome, may cause a slight shift in the wavelength of maximum absorbance (λ_max) and an increase in molar absorptivity compared to simple phenylacetic acid.

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound has not been detailed in the searched literature, X-ray crystallography remains the definitive method for determining the precise three-dimensional atomic arrangement in the solid state. This technique would provide exact bond lengths, bond angles, and torsion angles, defining the molecule's conformation.

Analysis of the crystalline state would reveal the molecule's preferred conformation, which is influenced by both intramolecular forces (steric hindrance) and intermolecular forces (crystal packing, hydrogen bonding). For this compound, key conformational parameters include the torsion angles around the C-C and C-O single bonds connecting the chiral center to the phenyl, phenoxy, and carboxyl groups.

Intermolecular Interactions and Packing Motifs (e.g., Hydrogen Bonding Networks)

The crystal structure of this compound is dictated by a variety of intermolecular interactions that define its packing motif. The primary and most influential of these is the hydrogen bonding facilitated by the carboxylic acid group. Carboxylic acids commonly form robust supramolecular synthons, which are predictable and reliable patterns of intermolecular interactions.

In the solid state, it is highly probable that molecules of this compound engage in hydrogen bonding to form centrosymmetric dimers. This occurs through the interaction of the carboxylic acid moieties of two separate molecules, creating a characteristic R22(8) ring motif. This dimerization is a common feature in the crystal structures of many carboxylic acids.

Chiroptical Properties and Stereochemical Assignments

As a chiral molecule, this compound exists as a pair of enantiomers. The stereochemical configuration of each enantiomer can be investigated and assigned using chiroptical techniques such as optical rotation and circular dichroism spectroscopy.

Optical Rotation Measurements

Optical rotation is a fundamental chiroptical property that measures the rotation of plane-polarized light by a chiral substance. The two enantiomers of a chiral compound will rotate the plane of polarized light to an equal extent but in opposite directions. The dextrorotatory enantiomer, designated as (+), rotates light clockwise, while the levorotatory enantiomer, designated as (-), rotates it counterclockwise.

| Enantiomer | Hypothetical Specific Rotation [α]D20 (c=1, CHCl3) | Direction of Rotation |

|---|---|---|

| (R)-2-Phenoxy-2-phenylacetic acid | - (Value not experimentally determined) | Levorotatory |

| (S)-2-Phenoxy-2-phenylacetic acid | + (Value not experimentally determined) | Dextrorotatory |

This table is for illustrative purposes only, as specific experimental data is not available.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is another powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. A CD spectrum provides information about the stereochemical features of a molecule and can be used to assign the absolute configuration of enantiomers by comparing experimental spectra with theoretical calculations.

The CD spectrum of each enantiomer of this compound would be a mirror image of the other. The electronic transitions associated with the phenyl chromophores in the molecule would give rise to characteristic Cotton effects (positive or negative peaks) in the CD spectrum. The sign and magnitude of these Cotton effects are directly related to the three-dimensional arrangement of the atoms, making CD spectroscopy a sensitive probe of molecular chirality.

Below is an illustrative table summarizing the type of data that would be obtained from a CD spectroscopic analysis of the enantiomers of this compound.

| Enantiomer | Hypothetical Wavelength (nm) | Hypothetical Molar Ellipticity [θ] (deg·cm2/dmol) | Associated Electronic Transition |

|---|---|---|---|

| (R)-2-Phenoxy-2-phenylacetic acid | ~220 | Negative Cotton Effect | π → π |

| (S)-2-Phenoxy-2-phenylacetic acid | ~220 | Positive Cotton Effect | π → π |

| (R)-2-Phenoxy-2-phenylacetic acid | ~270 | Positive Cotton Effect | n → π |

| (S)-2-Phenoxy-2-phenylacetic acid | ~270 | Negative Cotton Effect | n → π |

This table is for illustrative purposes only, as specific experimental data is not available.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations offer a fundamental approach to understanding the behavior of 2-Phenoxy-2-phenylacetic acid by solving the Schrödinger equation, albeit with necessary approximations. These methods provide detailed insights into the molecule's electronic distribution, stability, and reactivity.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a principal tool in computational chemistry for studying medium-sized organic molecules like this compound due to its favorable balance of accuracy and computational cost. DFT calculations are particularly adept at elucidating the electronic structure and predicting the reactivity of molecules.

The electronic properties of this compound are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, the HOMO is typically localized on the electron-rich phenoxy and phenyl rings, while the LUMO is often distributed over the carboxylic acid moiety and the phenyl ring, indicating that these are the likely sites for nucleophilic and electrophilic attack, respectively.

DFT can also be used to calculate various global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity. These descriptors, derived from the energies of the frontier orbitals, include:

Electronegativity (χ): Measures the tendency of the molecule to attract electrons.

Chemical Hardness (η): Indicates the resistance of the molecule to change its electronic configuration.

Global Softness (S): The reciprocal of hardness, it quantifies the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These parameters are invaluable for predicting how this compound will interact with other chemical species and for understanding its reaction mechanisms. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify the regions most susceptible to electrophilic and nucleophilic attack.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.3 | Indicator of chemical stability and reactivity |

| Electronegativity (χ) | 3.85 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.65 | Resistance to change in electron configuration |

| Global Softness (S) | 0.38 | Measure of polarizability |

| Electrophilicity Index (ω) | 2.79 | Ability to act as an electrophile |

Ab Initio and Semi-Empirical Methods for Molecular Properties

Beyond DFT, other quantum chemical methods can be employed to investigate the molecular properties of this compound.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, they can provide highly accurate calculations of molecular geometries, vibrational frequencies, and other properties. For a molecule of this size, these methods are often used to benchmark the results obtained from more computationally efficient methods.

Semi-Empirical Methods: These methods, such as AM1 and PM3, simplify the quantum mechanical calculations by incorporating some parameters derived from experimental data. While less accurate than ab initio or DFT methods, their computational speed makes them suitable for preliminary studies of large systems or for exploring broad conformational landscapes.

These methods can be used to calculate a range of molecular properties, including:

Optimized molecular geometry: Bond lengths, bond angles, and dihedral angles.

Polarizability: The ability of the electron cloud to be distorted by an external electric field.

Thermodynamic properties: Enthalpy of formation, entropy, and heat capacity.

| Property | Hartree-Fock (HF) | DFT (B3LYP) | Semi-Empirical (AM1) |

|---|---|---|---|

| Dipole Moment (Debye) | 2.1 | 2.0 | 1.9 |

| Polarizability (ų) | 25.5 | 26.8 | 24.9 |

| Enthalpy of Formation (kcal/mol) | -85.2 | -88.5 | -82.1 |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a means to study the dynamic behavior of this compound, including its conformational preferences and its interactions with biological macromolecules.

Conformational Energy Landscape Analysis

The flexibility of this compound, arising from the rotation around several single bonds, gives rise to a complex conformational energy landscape. Understanding this landscape is crucial, as the biological activity of a molecule is often dependent on its three-dimensional shape.

| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|

| Global Minimum | 60 | 180 | 0.00 | 45.2 |

| Local Minimum 1 | -60 | 180 | 0.50 | 25.1 |

| Local Minimum 2 | 180 | 60 | 1.20 | 10.5 |

| Local Minimum 3 | 180 | -60 | 1.25 | 9.8 |

Ligand-Target Docking Studies (In Silico Screening, Mechanistic Insights)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or enzyme. This method is instrumental in in silico screening, where large libraries of compounds are virtually screened against a biological target to identify potential drug candidates.

For this compound, docking studies can provide valuable insights into its potential biological activities. The process involves placing the molecule in the binding site of a target protein and evaluating the binding affinity using a scoring function. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

These studies can help to:

Identify potential biological targets: By docking against a panel of proteins, one can hypothesize potential mechanisms of action.

Understand structure-activity relationships: By comparing the docking scores and binding modes of a series of derivatives, one can understand how structural modifications influence binding affinity.

Guide the design of more potent analogs: The insights gained from docking can be used to design new molecules with improved binding characteristics.

Molecular dynamics (MD) simulations can be subsequently employed to refine the docking poses and to study the dynamic stability of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological system by allowing both the ligand and the protein to move and adapt to each other's presence.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Hypothetical Kinase | -8.5 | Lys72 | Hydrogen bond with carboxylic acid |

| Phe145 | π-π stacking with phenyl ring | ||

| Val56, Leu132 | Hydrophobic interactions |

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of unknown compounds.

NMR Spectroscopy: The chemical shifts (δ) and coupling constants (J) of ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. Since the observed NMR parameters are an average over all populated conformations, accurate predictions require a thorough conformational search and the calculation of Boltzmann-weighted averages of the parameters for the low-energy conformers.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities of infrared (IR) and Raman spectra can be predicted from the second derivatives of the energy with respect to the atomic coordinates. DFT calculations are commonly used for this purpose. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. These predicted spectra are invaluable for assigning the vibrational modes observed in experimental spectra.

UV-Vis Spectroscopy: The electronic absorption spectra (UV-Vis) can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. The calculations also provide the oscillator strength for each transition, which is related to the intensity of the absorption band.

| Spectroscopic Technique | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| ¹H NMR | δ (ppm) | 10.5 | Carboxylic acid proton (-COOH) |

| δ (ppm) | 7.2-7.5 | Aromatic protons | |

| ¹³C NMR | δ (ppm) | 175.0 | Carbonyl carbon (C=O) |

| δ (ppm) | 115-160 | Aromatic carbons | |

| IR | Wavenumber (cm⁻¹) | ~1720 | C=O stretching |

| Wavenumber (cm⁻¹) | ~3000 | O-H stretching | |

| UV-Vis | λmax (nm) | 275 | π → π* transition |

Theoretical NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structure elucidation and confirmation. This process typically involves the use of quantum mechanical calculations, such as Density Functional Theory (DFT) or Hartree-Fock (HF) methods, to determine the electronic environment of each nucleus in the molecule. The calculated isotropic magnetic shielding tensors are then converted into chemical shifts, usually by referencing them to a standard compound like tetramethylsilane (TMS).

For this compound, theoretical NMR chemical shift predictions would be invaluable for assigning the signals in its ¹H and ¹³C NMR spectra to specific atoms within the molecule. This is particularly useful for complex structures where experimental spectra may be ambiguous. A study utilizing this compound as a chiral solvating agent performed geometry optimization at the Hartree-Fock 3-21G(*) level as part of a broader investigation, but did not report theoretical NMR chemical shift predictions for the compound itself.

A hypothetical data table for theoretical NMR chemical shifts would appear as follows, though it is important to reiterate that the values are for illustrative purposes as specific research data is unavailable.

Table 1: Hypothetical Theoretical ¹³C and ¹H NMR Chemical Shifts for this compound (Note: The following data is illustrative and not based on published research.)

| Atom | Theoretical ¹³C Chemical Shift (ppm) | Atom | Theoretical ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C=O | - | -COOH | - |

| C-O (ether) | - | CH (methine) | - |

| C (phenyl) | - | H (phenyl) | - |

| C (phenoxy) | - | H (phenoxy) | - |

Vibrational Frequency Calculations

Vibrational frequency calculations are employed to predict the infrared (IR) and Raman spectra of a molecule. These calculations, typically performed using DFT methods, provide the frequencies and intensities of the vibrational modes of the molecule. Each vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds.

For this compound, theoretical vibrational frequency calculations would aid in the interpretation of its experimental IR and Raman spectra. By correlating the calculated frequencies with the observed spectral bands, a detailed assignment of the vibrational modes can be achieved. This information provides insights into the molecule's structure, bonding, and functional groups. Despite the utility of such analyses, specific studies detailing the theoretical vibrational frequencies for this compound have not been found in the searched literature.

An example of a data table that would present such findings is provided below for illustrative purposes.

Table 2: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound (Note: The following data is illustrative and not based on published research.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | - | Carboxylic acid O-H stretch |

| ν(C=O) | - | Carboxylic acid C=O stretch |

| ν(C-O) | - | Ether C-O stretch |

| ν(C-H) aromatic | - | Aromatic C-H stretch |

Aromaticity Analysis and Reactivity Descriptors

Reactivity descriptors, derived from conceptual DFT, provide insights into the chemical reactivity of a molecule. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity, chemical hardness, and the Fukui function. These parameters help to predict the sites within the molecule that are most susceptible to electrophilic or nucleophilic attack.

To date, no specific studies reporting aromaticity analysis or the calculation of reactivity descriptors for this compound have been identified in the scientific literature. Such investigations would be a valuable contribution to a more complete understanding of the chemical behavior of this compound.

A representative data table for reactivity descriptors is shown below for illustrative purposes.

Table 3: Hypothetical Reactivity Descriptors for this compound (Note: The following data is illustrative and not based on published research.)

| Descriptor | Value |

|---|---|

| E(HOMO) (eV) | - |

| E(LUMO) (eV) | - |

| HOMO-LUMO Gap (eV) | - |

| Electronegativity (χ) | - |

| Chemical Hardness (η) | - |

Stereochemistry and Stereoselective Processes of 2 Phenoxy 2 Phenylacetic Acid

Characterization of Enantiomers and Diastereomers

2-Phenoxy-2-phenylacetic acid possesses a single stereogenic center at the alpha-carbon (the carbon atom adjacent to the carboxyl group), which is bonded to four different substituents: a hydrogen atom, a carboxyl group, a phenyl group, and a phenoxy group. Due to this chiral center, the molecule is not superimposable on its mirror image. google.com This results in the existence of a pair of enantiomers, designated as (R)-2-Phenoxy-2-phenylacetic acid and (S)-2-Phenoxy-2-phenylacetic acid.

These enantiomers are identical in most of their physical properties, such as melting point, boiling point, and solubility in achiral solvents. However, they exhibit distinct behavior in the presence of other chiral entities. Their most characteristic distinguishing feature is their opposite interaction with plane-polarized light; one enantiomer rotates the light in a clockwise direction (+, dextrorotatory), while the other rotates it in a counter-clockwise direction (-, levorotatory).

When this compound reacts with another chiral molecule, a pair of diastereomers can be formed. Unlike enantiomers, diastereomers are not mirror images of each other and have different physical properties, which allows for their separation using conventional laboratory techniques such as crystallization or chromatography. wikipedia.orgchemconnections.org

Methods for Chiral Separation and Resolution

The separation of the racemic mixture of this compound into its individual enantiomers, a process known as chiral resolution, is essential for studying their unique properties. wikipedia.org

Preparative chiral high-performance liquid chromatography (HPLC) is a powerful technique for the separation of enantiomers on an analytical and preparative scale. csfarmacie.cz This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. phenomenex.com

For structurally related compounds like 2-aryloxycarboxylic acids, polysaccharide-based CSPs are highly effective. researchgate.net Columns such as Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralcel OK (cellulose tricinnamate) have demonstrated successful separation of similar phenoxypropionate derivatives. researchgate.netntu.edu.tw The separation mechanism on these columns is believed to involve a combination of interactions, including hydrogen bonding, hydrophobic interactions, and steric effects, which create a transient diastereomeric complex between the analyte and the stationary phase. ntu.edu.tw The choice of mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like 2-propanol) with an acidic modifier, is crucial for optimizing the separation. researchgate.net

Table 1: Chiral Stationary Phases for Separation of Related Aryloxycarboxylic Acids

| Chiral Stationary Phase (CSP) | Base Polymer | Common Application |

| Chiralcel OD-H | Cellulose derivative | Normal-phase HPLC separation of 2-aryloxycarboxylic acids researchgate.net |

| Chiralpak AD | Amylose derivative | Normal-phase HPLC separation of 2-aryloxycarboxylic acids researchgate.net |

| Chiralcel OK | Cellulose derivative | Separation of 2-(phenoxy)propionate derivatives ntu.edu.tw |

This table is generated based on data for structurally similar compounds and illustrates common methodologies in the field.

A classical and widely used method for resolving carboxylic acids is through the formation of diastereomeric salts. wikipedia.org This process involves reacting the racemic this compound with an enantiomerically pure chiral base, often a chiral amine like a naphthylalkylamine. google.com

The reaction yields a mixture of two diastereomeric salts:

(R)-acid • (chiral)-base

(S)-acid • (chiral)-base

These diastereomeric salts possess different solubility profiles in a given solvent system. google.comgoogle.com By carefully selecting the solvent and controlling conditions such as temperature, one of the diastereomeric salts can be selectively precipitated out of the solution while the other remains dissolved. google.comgoogle.com Suitable solvents can include protic solvents like alcohols (e.g., isopropyl alcohol) or aprotic solvents. google.com

After separating the crystallized salt by filtration, the desired enantiomer of the acid can be recovered by treating the salt with a strong acid to break the ionic bond and remove the chiral resolving agent. This method can yield enantiomers with high optical purity, often exceeding 95-97%. google.com The efficiency of the resolution is dependent on factors such as the choice of resolving agent, solvent, temperature, and the stoichiometry of the reactants. google.com

Table 2: Key Steps in Diastereomeric Salt Resolution

| Step | Description | Key Parameters |

| 1. Salt Formation | Racemic acid is reacted with a single enantiomer of a chiral base. | Choice of chiral resolving agent. |

| 2. Crystallization | The solution is cooled to induce precipitation of the less soluble diastereomeric salt. | Solvent system, temperature gradient, concentration. google.com |

| 3. Separation | The precipitated salt is isolated by filtration. | --- |

| 4. Liberation | The pure enantiomer of the acid is regenerated by treatment with a strong acid. | pH adjustment. |

This table outlines the general process for chiral resolution via diastereomeric salt formation.

Stereoselective Reactions and Transformations

Stereoselective synthesis, particularly asymmetric synthesis, aims to produce a single enantiomer of a chiral compound, avoiding the need for subsequent resolution which has a maximum theoretical yield of 50% for the desired enantiomer. wikipedia.org While specific literature on the asymmetric synthesis of this compound is not extensively detailed in the provided sources, the principles can be applied from syntheses of analogous chiral acids.

For example, the stereospecific synthesis of related compounds like (R)- and (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid has been achieved by degrading carbohydrate derivatives that contain a benzylic center of a known absolute configuration. rsc.org Such strategies involve using a chiral starting material or a chiral catalyst to guide the reaction towards the preferential formation of one enantiomer over the other.

For phenoxyacetic acids in general, synthesis often involves the reaction of a phenol (B47542) with an α-haloacetic acid derivative. A potential stereoselective approach could involve the asymmetric alkylation of a phenoxide with a suitable electrophile or the use of chiral catalysts to control the stereochemistry of a key bond-forming step.

Influence of Stereochemistry on Molecular Interactions and Properties

The three-dimensional arrangement of atoms in the enantiomers of this compound dictates how they interact with other chiral molecules, particularly in biological systems. It is a well-established principle in pharmacology and agrochemistry that the different enantiomers of a chiral compound can exhibit significantly different biological activities. csfarmacie.czresearchgate.netnih.gov

One enantiomer might be responsible for the desired therapeutic or herbicidal effect, while the other could be less active, inactive, or even responsible for undesirable side effects. csfarmacie.cz This stereoselectivity arises from the specific interactions with chiral biological targets such as enzymes or receptors, which have precisely shaped binding sites.

For instance, in the case of 2-(phenoxy)propionate derivatives, which are structurally similar to this compound and are used as herbicides, it has been shown that only the (R)-isomers are biologically active. ntu.edu.tw This highlights the critical role of stereochemistry in the molecule's function. The difference in activity implies that the target receptors or enzymes in the plant can distinguish between the two enantiomers, binding effectively with one but not the other. This principle is fundamental to the development of modern enantiopure drugs and agrochemicals. nih.govresearchgate.net

Advanced Analytical Methodologies for 2 Phenoxy 2 Phenylacetic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, offering powerful tools for the separation, identification, and quantification of chemical compounds. For 2-Phenoxy-2-phenylacetic acid, various chromatographic techniques are employed, each with its specific advantages.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally labile compounds like this compound. Method development is centered around achieving optimal separation of the compound from potential impurities and, importantly, resolving its enantiomers due to its chiral nature.

The enantiomeric separation of this compound is typically achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the resolution of racemic mixtures of 2-aryloxycarboxylic acids. researchgate.netphenomenex.com The separation mechanism on these columns involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. chiralpedia.com

Method development for the chiral separation of this compound by HPLC involves a systematic approach to optimizing several parameters:

Chiral Stationary Phase Selection : The choice of CSP is critical. Columns like Chiralcel OD-H and Chiralpak AD have demonstrated success in separating enantiomers of 2-aryloxycarboxylic acids. researchgate.net

Mobile Phase Composition : A normal-phase mode using a mixture of a non-polar solvent (e.g., n-hexane) and a polar organic solvent (e.g., 2-propanol or ethanol) is common for chiral separations on polysaccharide-based CSPs. researchgate.netchromatographyonline.com The ratio of these solvents is adjusted to control the retention and resolution of the enantiomers.

Mobile Phase Additives : For acidic compounds like this compound, the addition of a small amount of a strong acid, such as trifluoroacetic acid (TFA), to the mobile phase is often necessary to improve peak shape and resolution by suppressing the ionization of the carboxylic acid group. chromatographyonline.com

The following interactive data table illustrates a typical starting point for HPLC method development for the chiral separation of this compound.

| Parameter | Condition | Rationale |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | Proven selectivity for 2-aryloxycarboxylic acids. researchgate.net |

| Mobile Phase | n-Hexane:Isopropanol:TFA (80:20:0.1, v/v/v) | Balances retention and enantioselectivity. researchgate.netchromatographyonline.com |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |

| Detection | UV at 254 nm | Phenyl and phenoxy groups provide strong UV absorbance. |

| Temperature | 25 °C | Controlled temperature ensures reproducible retention times. |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound is a carboxylic acid with low volatility, making direct GC analysis challenging. Therefore, a derivatization step is required to convert it into a more volatile and thermally stable derivative. libretexts.orgrestek.com

Common derivatization strategies for carboxylic acids include:

Esterification : This involves converting the carboxylic acid group into an ester, typically a methyl ester, by reacting it with an alcohol in the presence of a catalyst. A common reagent for this is Boron trifluoride-methanol (BF3-methanol). restek.com

Silylation : This process replaces the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. restek.comnih.gov

Once derivatized, the resulting volatile compound can be readily analyzed by GC, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. The development of a GC method would involve optimizing the gas flow rate, temperature program, and injector and detector temperatures to achieve good separation and peak shape.

The table below outlines a typical workflow for the GC analysis of this compound.

| Step | Description | Key Parameters |

| 1. Derivatization | Conversion to a volatile ester (e.g., methyl ester). | Reagent: BF3-methanol; Reaction Time/Temp: 60 min at 60°C. restek.com |

| 2. GC Separation | Separation of the derivative on a capillary column. | Column: DB-5ms (30m x 0.25mm); Carrier Gas: Helium; Oven Program: 100°C to 250°C. |

| 3. Detection | Detection and quantification of the analyte. | Detector: FID or MS. |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the mobile phase. wikipedia.org SFC is particularly well-suited for the separation of chiral compounds and is considered a "green" alternative to normal-phase HPLC due to the reduced use of organic solvents. chromatographyonline.com